molecular formula C26H32N2O7 B11085903 Cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11085903
M. Wt: 484.5 g/mol
InChI Key: MJYMBMQDCSELKW-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful of a compound! Let’s break it down:

    Cycloheptyl: Refers to the cycloheptyl ring, a seven-membered carbon ring.

    4-(3-ethoxy-4-hydroxy-5-nitrophenyl): Indicates the substituents attached to the quinoline ring.

    2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Describes the quinoline core with additional functional groups.

This compound likely has interesting pharmacological properties due to its complex structure.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the nitro group or other functional groups.

    Reduction: Reduction reactions may reduce the nitro group to an amino group.

    Substitution: Substituents can be replaced by other groups.

    Hydrolysis: The ester group could undergo hydrolysis to form the corresponding acid.

Common reagents and conditions depend on the specific reaction. For example, reduction might involve catalytic hydrogenation using palladium on carbon.

Major products formed during these reactions would include derivatives of the original compound, such as reduced or substituted forms.

Scientific Research Applications

While I don’t have specific research data, compounds with similar structures have been investigated for their potential in various fields:

    Medicine: Researchers explore their pharmacological properties, including potential as antimicrobial agents or anticancer drugs.

    Chemistry: They serve as building blocks for more complex molecules.

    Industry: Some derivatives find applications in materials science or as intermediates in chemical synthesis.

Mechanism of Action

Without direct information on this compound, I can’t provide a precise mechanism. understanding its molecular targets and pathways would involve studying its interactions with biological receptors or enzymes. Further research is needed to elucidate this.

Comparison with Similar Compounds

Unfortunately, I don’t have a list of similar compounds at the moment. exploring related quinoline derivatives could highlight the uniqueness of our compound.

Remember that this information is based on general knowledge, and for specific details, further literature research is essential

Properties

Molecular Formula

C26H32N2O7

Molecular Weight

484.5 g/mol

IUPAC Name

cycloheptyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H32N2O7/c1-3-34-21-14-16(13-19(25(21)30)28(32)33)23-22(26(31)35-17-9-6-4-5-7-10-17)15(2)27-18-11-8-12-20(29)24(18)23/h13-14,17,23,27,30H,3-12H2,1-2H3

InChI Key

MJYMBMQDCSELKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCCCC4)C

Origin of Product

United States

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